molecular formula C24H16O2 B13353348 2,2'-(Naphthalene-1,4-diyl)dibenzaldehyde

2,2'-(Naphthalene-1,4-diyl)dibenzaldehyde

Cat. No.: B13353348
M. Wt: 336.4 g/mol
InChI Key: PJQPYTKIOSMIGH-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C24H16O2. It is characterized by the presence of two benzaldehyde groups attached to a naphthalene core. This compound is often used in chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde typically involves the reaction of naphthalene-1,4-dicarboxaldehyde with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as tetrafluoroboric acid (HBF4) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures, often around -60°C, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzoic acid.

    Reduction: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a starting material for the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where the naphthalene core’s rigidity and planarity are advantageous.

Properties

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[4-(2-formylphenyl)naphthalen-1-yl]benzaldehyde

InChI

InChI=1S/C24H16O2/c25-15-17-7-1-3-9-19(17)23-13-14-24(22-12-6-5-11-21(22)23)20-10-4-2-8-18(20)16-26/h1-16H

InChI Key

PJQPYTKIOSMIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4C=O

Origin of Product

United States

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